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An In-depth Technical Guide to the Early-Phase Clinical Development of Gaxilose for the
Diagnosis of Hypolactasia

Introduction

Hypolactasia, the deficiency of the lactase-phlorizin hydrolase enzyme in the small intestine, is
a common condition affecting a significant portion of the adult global population. This deficiency
impairs the digestion of lactose, leading to symptoms of lactose intolerance. The accurate
diagnosis of hypolactasia is crucial for appropriate dietary management and to distinguish it
from other gastrointestinal disorders. Historically, diagnostic methods have included the lactose
tolerance test (LTT), the hydrogen breath test (HBT), and intestinal biopsy, each with limitations
in terms of invasiveness, reliability, or patient convenience.

Gaxilose (4-3-D-galactosyl-D-xylose) is a synthetic disaccharide developed as a non-invasive
diagnostic agent for hypolactasia.[1][2] Its mechanism relies on being a specific substrate for
the intestinal lactase enzyme.[2][3] When Gaxilose is ingested, lactase cleaves it into its
constituent monosaccharides, galactose and D-xylose. The D-xylose is then absorbed, partially
metabolized, and excreted in the urine.[1][2] The quantity of D-xylose recovered in urine or
measured in serum is directly proportional to the functional lactase activity in the small
intestine, offering a direct and quantitative assessment of the enzyme's capacity.[2][4]

This technical guide summarizes the key findings from the early-phase clinical trials that
established the dose, safety, and pharmacokinetic profile of Gaxilose as a diagnostic tool for
hypolactasia.
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Mechanism of Action and Diagnostic Principle

The diagnostic utility of Gaxilose is based on a targeted enzymatic reaction. In individuals with
sufficient lactase activity (normolactasia), orally administered Gaxilose is efficiently hydrolyzed
in the jejunum. The resulting D-xylose is passively absorbed into the bloodstream and
subsequently eliminated via the kidneys. In individuals with hypolactasia, the reduced lactase
activity leads to significantly less cleavage of Gaxilose, resulting in lower absorption and
excretion of D-xylose.[1][3] This direct relationship between lactase activity and D-xylose levels
forms the basis of the Gaxilose test.
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Gaxilose diagnostic mechanism of action.

Early-Phase Clinical Trial Protocols

The foundational studies for Gaxilose were designed to determine the optimal dose, establish
pharmacokinetic parameters for its metabolite D-xylose, and assess its safety in healthy
volunteers.
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Phase | Dose-Finding Study Protocol

A randomized, dose-finding Phase | study was conducted to evaluate the pharmacokinetics of
D-xylose following Gaxilose administration and to select the optimal dose for subsequent
diagnostic studies.[4]

o Study Design: Randomized, ascending-dose study.
o Participant Population: 12 healthy adult volunteers with presumed normal lactase activity.
e Intervention:
o Six ascending oral doses of Gaxilose.
o Placebo control.
o Key Assessments:

o Pharmacokinetics (PK): Serial blood and urine samples were collected to determine the
concentration of D-xylose. Key PK parameters included Cmax (maximum concentration),
Tmax (time to maximum concentration), and total amount of D-xylose excreted in urine
over specified time intervals.

o Safety & Tolerability: Monitoring and reporting of all adverse events (AESs), vital signs, and
clinical laboratory tests.
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Phase I Dose-Finding Study Workflow
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Workflow for the Gaxilose Phase | clinical trial.

Quantitative Data from Phase | Trials

The Phase | study demonstrated a clear dose-dependent increase in D-xylose concentrations
in both serum and urine following Gaxilose administration.[4] No treatment-related adverse
events were reported, establishing the safety of Gaxilose at the doses tested.[4]

Table 1: Optimal Dose Selection and
Pharmacokinetic/Pharmacodynamic Parameters

Based on the dose-response relationship, optimal doses were selected for urine- and blood-
based diagnostic tests to maximize the differentiation between normal and deficient lactase
activity.[4]
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Optimal Measureme Diagnostic
. Sample Key .
Test Type Gaxilose . nt Time Cutoff
Matrix Parameter .
Dose Point Value
) ) Total D-
Urine Test 0.45¢g Urine 4 hours 27.58 mg
xylose
i ] Total D-
Urine Test 0.45¢ Urine 5 hours 37.87 mg
xylose
Cmax of D- ]
Blood Test 2749 Serum 90 minutes 0.97 mg/dL
xylose

Data sourced from a Phase I/lb study in healthy volunteers.[4]

Progression to Later-Phase Trials

The doses and time points established in the early-phase trials were carried forward into larger
Phase IIb-1ll studies to validate the diagnostic performance of the Gaxilose test against the

gold standard of intestinal biopsy.[5]

Table 2: Diagnostic Accuracy of Gaxilose Test (Phase
lib-1l)

These later-stage trials confirmed the high diagnostic accuracy of the Gaxilose test in a clinical
population.[5]
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. . Positive Negative
Diagnostic o o o o Area Under
Sensitivity Specificity Predictive Predictive
Test ROC Curve
Value (PPV) Value (NPV)

Gaxilose Test
(Urine/Serum  >90% >90% >90% >90% >0.9

)

Hydrogen
Breath Test 69% - 85% 69% - 85% 69% - 85% 69% - 85% <0.9
(HBT)

Blood
Glucose Test 69% - 85% 69% - 85% 69% - 85% 69% - 85% <0.9
(LTT)

Data from a multicenter Phase Ilb-1ll study comparing Gaxilose tests to intestinal biopsy.[5]

Gaxilose Clinical Development Logic

Phase I: Dose-Finding

(GEEUAYCIIEETS)

Objectives:
1. Find Optimal Dose
2. Assess Safety
3. Define PK Profile

Outcome:
- 0.45g (Urine) & 2.7g (Blood) Doses Selected
- Favorable Safety Profile
- PK/PD Relationship Established

Proceed to Validation

Phase llb-Ill: Diagnostic Validation
(Symptomatic Patients)

Objectives:
1. Validate Diagnostic Accuracy

2. Compare to Standard Tests (HBT, Biopsy)

3. Confirm Safety in Target Population

\ 4

- Higher AUC-ROC vs HBT/LTT
- Well Tolerated

Outcome:
- Superior Sensitivity & Specificity (>90%)

4

Result:
Gaxilose established as a simple,
safe, and highly reliable non-invasive
test for hypolactasia diagnosis.
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Logical progression of Gaxilose clinical development.

Conclusion

The early-phase clinical trials were instrumental in establishing the fundamental parameters for
the use of Gaxilose as a diagnostic agent for hypolactasia. The Phase | dose-finding study
successfully identified optimal doses for both urine and blood-based tests while demonstrating
an excellent safety profile.[4] The data generated in these initial studies provided a solid
foundation for larger, later-phase trials, which ultimately confirmed the Gaxilose test's superior
diagnostic accuracy compared to other non-invasive methods.[5] The methodology provides a
simple, safe, and reliable tool for the in vivo evaluation of lactase activity, representing a
significant advancement in the diagnosis of hypolactasia.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. What is Gaxilose used for? [synapse.patsnap.com]
e 2. Gaxilose | TargetMol [targetmol.com]
¢ 3. What is the mechanism of Gaxilose? [synapse.patsnap.com]

e 4. Phase | and phase IB clinical trials for the noninvasive evaluation of intestinal lactase with
4-galactosylxylose (gaxilose) - PubMed [pubmed.ncbi.nlm.nih.gov]

e 5. Noninvasive diagnosis of hypolactasia with 4-Galactosylxylose (Gaxilose): a multicentre,
open-label, phase 11B-1ll nonrandomized trial - PubMed [pubmed.ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Early-phase clinical trials of Gaxilose for hypolactasia.].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-
hypolactasia]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1674640?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674640?utm_src=pdf-body
https://www.benchchem.com/product/b1674640?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23328304/
https://www.benchchem.com/product/b1674640?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23722657/
https://pubmed.ncbi.nlm.nih.gov/23328304/
https://pubmed.ncbi.nlm.nih.gov/23722657/
https://www.benchchem.com/product/b1674640?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-gaxilose-used-for
https://www.targetmol.com/compound/gaxilose
https://synapse.patsnap.com/article/what-is-the-mechanism-of-gaxilose
https://pubmed.ncbi.nlm.nih.gov/23328304/
https://pubmed.ncbi.nlm.nih.gov/23328304/
https://pubmed.ncbi.nlm.nih.gov/23722657/
https://pubmed.ncbi.nlm.nih.gov/23722657/
https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-hypolactasia
https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-hypolactasia
https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-hypolactasia
https://www.benchchem.com/product/b1674640#early-phase-clinical-trials-of-gaxilose-for-hypolactasia
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674640?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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